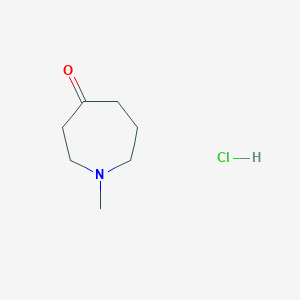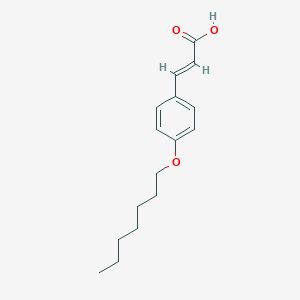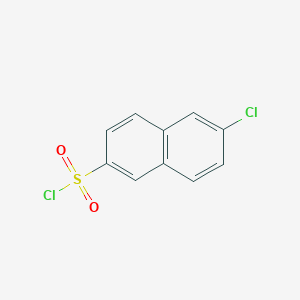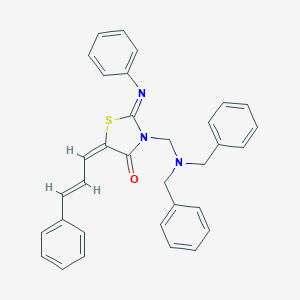
4-(1,3-Dioxolan-2-YL)benzophenone
Vue d'ensemble
Description
“4-(1,3-Dioxolan-2-YL)benzophenone” is a heterocyclic organic compound . It is also known by its IUPAC name "[4- (1,3-dioxolan-2-yl)phenyl]-phenylmethanone" .
Synthesis Analysis
The synthesis of compounds similar to “4-(1,3-Dioxolan-2-YL)benzophenone” has been reported in the literature . For instance, ortho- (2-Aryl-1,3-dioxolan-2-yl)benzenesulfonyl chlorides obtained from benzophenone ketals by directed ortho-lithiation chemistry were cyclized either with hydrazine monohydrate or with acetohydrazide to furnish variously substituted 4-aryl-2H-1,2,3-benzothiadiazine 1,1-dioxides .Molecular Structure Analysis
The molecular structure of “4-(1,3-Dioxolan-2-YL)benzophenone” consists of a benzophenone core with a 1,3-dioxolane ring attached at the para position . The molecular formula is C16H14O3 .Applications De Recherche Scientifique
Liquid Crystal Synthesis
4-(1,3-Dioxolan-2-YL)benzophenone: is utilized in the synthesis of azoxybenzenes , which are compounds widely used as liquid crystals . These materials are crucial for the display technologies found in watches, calculators, and televisions. The unique properties of azoxybenzenes, such as their ability to change orientation in response to electric fields, make them valuable in this field.
Agricultural Chemicals
In agriculture, derivatives of 4-(1,3-Dioxolan-2-YL)benzophenone have been explored for their potential as growth stimulators for grain crops . The compound’s ability to form cyclic acetals when synthesized with ethylene glycol can lead to the development of new agrochemicals that promote plant growth.
Materials Science
The compound’s derivatives are being researched for their application in polymer stabilization . Specifically, they can be used as stabilizers for polyvinyl chloride (PVC), which is a widely used plastic material. The stabilization process helps in preventing the degradation of PVC when exposed to heat and light, thus extending its useful life.
Medicinal Chemistry
While direct applications in medicine are not explicitly mentioned in the available literature, the chemical structure of 4-(1,3-Dioxolan-2-YL)benzophenone suggests potential for bioactive compound synthesis . Its derivatives could be used to create analogs of natural and synthetic compounds with various biological activities .
Environmental Science
The eco-friendly reduction reactions using glucose as a reductant to synthesize derivatives of 4-(1,3-Dioxolan-2-YL)benzophenone indicate its potential application in green chemistry . This approach aligns with the principles of environmental science, aiming to reduce the use of toxic substances in chemical processes.
Chemical Synthesis
In the realm of fine organic synthesis, 4-(1,3-Dioxolan-2-YL)benzophenone serves as a building block for creating azoxybenzenes . The reactivity of the azoxy group in these compounds allows for their use in the synthesis of a wide range of organic molecules, showcasing the compound’s versatility in chemical synthesis.
Propriétés
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(12-4-2-1-3-5-12)13-6-8-14(9-7-13)16-18-10-11-19-16/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYFENSENCKTMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645094 | |
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxolan-2-YL)benzophenone | |
CAS RN |
103741-08-8 | |
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



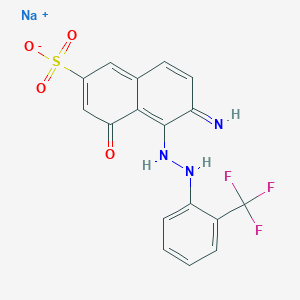
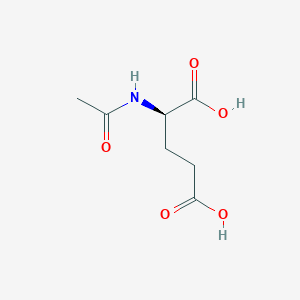

![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)


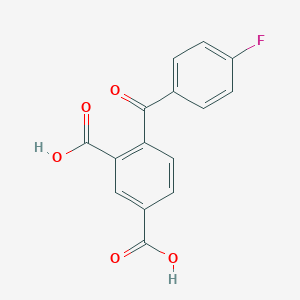
![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)

